REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.C(=O)([O-])[O-].[K+].[K+].Br[CH2:20][CH2:21][CH2:22][CH3:23]>CC(C)=O>[CH2:20]([O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2)[CH2:21][CH2:22][CH3:23] |f:1.2.3|
|
Name
|
|
Quantity
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2.5 g
|
Type
|
reactant
|
Smiles
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OC=1C=C2CCCC(C2=CC1)=O
|
Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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2 mL
|
Type
|
reactant
|
Smiles
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BrCCCC
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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under reflux for four days
|
Duration
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4 d
|
Type
|
CUSTOM
|
Details
|
After evaporation the residue
|
Type
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ADDITION
|
Details
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was diluted carefully in 20 ml of 1N hydrochloric acid
|
Type
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EXTRACTION
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Details
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extracted three times with ethyl acetate
|
Type
|
WASH
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Details
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Then the extracts were washed with aqueous saturated solutions of sodium hydrogen carbonate and sodium chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation the resulting residue
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography with diethyl ether/petroleum ether (1:2)
|
Type
|
CUSTOM
|
Details
|
to yield 3.08 g (91.5% of the
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC=1C=C2CCCC(C2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |